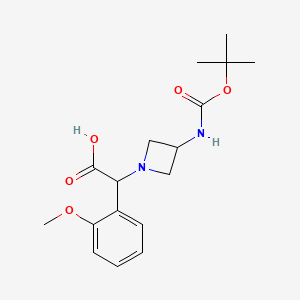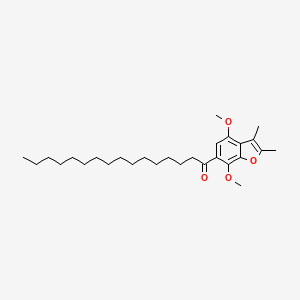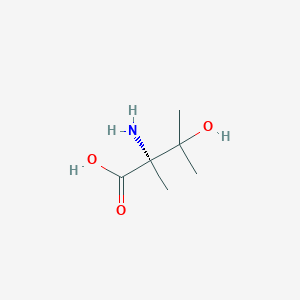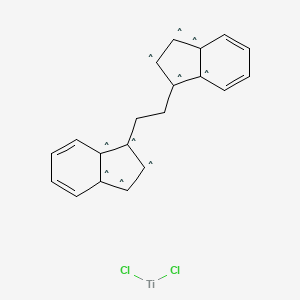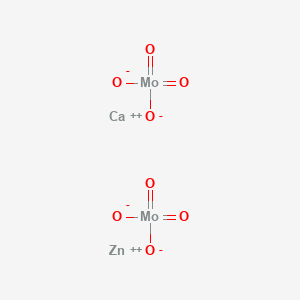
Calcium ZINC molydbate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium zinc molybdate is an inorganic compound that combines calcium, zinc, and molybdenum elements. It is known for its unique properties and applications in various fields, including industrial, chemical, and biological processes. This compound is often used as a flame retardant and corrosion inhibitor due to its stability and effectiveness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium zinc molybdate can be synthesized using several methods. One common approach involves the sonochemical process, which uses ultrasonic waves to promote the reaction between calcium chloride and sodium zinc molybdate. This method helps control the size and shape of the resulting nanoparticles . Another method involves the thermal decomposition of an oxalate complex under controlled temperatures .
Industrial Production Methods: In industrial settings, calcium zinc molybdate is typically produced by reacting molybdenum trioxide with calcium carbonate and zinc oxide at high temperatures. This reaction yields calcium zinc molybdate and releases carbon dioxide as a byproduct. The compound is then purified through various chemical processes to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Calcium zinc molybdate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of molybdate ions.
Common Reagents and Conditions: Common reagents used in reactions involving calcium zinc molybdate include hydrochloric acid, sodium hydroxide, and various organic solvents. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from reactions involving calcium zinc molybdate depend on the specific reaction conditions. For example, oxidation reactions may yield molybdenum trioxide, while reduction reactions can produce molybdenum dioxide .
Wissenschaftliche Forschungsanwendungen
Calcium zinc molybdate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including the reduction of nitrophenol and the adsorption of methylene blue dye . In biology, it is studied for its potential use in antibacterial and antifungal treatments. In medicine, calcium zinc molybdate is being explored for its potential in drug delivery systems and as a component in medical imaging . Industrially, it is used in the production of high-performance lubricants and as a flame retardant in various materials .
Wirkmechanismus
The mechanism of action of calcium zinc molybdate involves its interaction with various molecular targets and pathways. The compound’s molybdate ions play a crucial role in its effectiveness as a catalyst and flame retardant. These ions can interact with other molecules to promote or inhibit specific chemical reactions. Additionally, the presence of calcium and zinc ions enhances the compound’s stability and effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Calcium zinc molybdate is unique compared to other similar compounds due to its combination of calcium, zinc, and molybdenum elements. Similar compounds include calcium molybdate, zinc molybdate, and lead molybdate. While these compounds share some properties, calcium zinc molybdate stands out for its enhanced stability and effectiveness in various applications . For example, calcium molybdate is primarily used in ceramics and pigments, while zinc molybdate is known for its use in photocatalysis and as a white pigment .
Conclusion
Calcium zinc molybdate is a versatile compound with numerous applications in scientific research, industry, and medicine. Its unique combination of calcium, zinc, and molybdenum elements makes it an effective catalyst, flame retardant, and corrosion inhibitor. Ongoing research continues to explore new uses and improve the synthesis and application methods for this valuable compound.
Eigenschaften
CAS-Nummer |
59786-91-3 |
|---|---|
Molekularformel |
CaMo2O8Zn |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
calcium;zinc;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/Ca.2Mo.8O.Zn/q+2;;;;;;;4*-1;+2 |
InChI-Schlüssel |
UGSQHDFPQJHGOE-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Ca+2].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



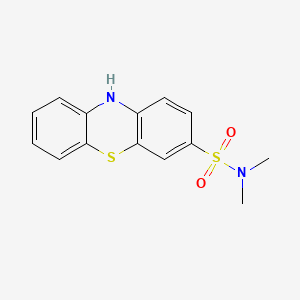
methanone](/img/structure/B13804956.png)
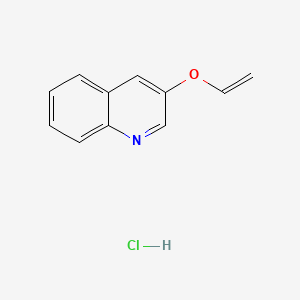
![2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI)](/img/structure/B13804977.png)
![2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile](/img/structure/B13804978.png)
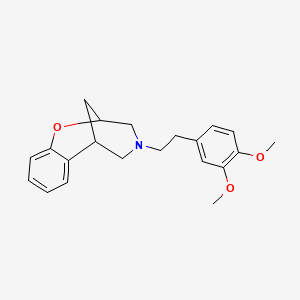

![2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane](/img/structure/B13804993.png)
